molecular formula C16H16FNO2 B3016993 1-(4-Fluorophenyl)-3-(4-methoxyanilino)-1-propanone CAS No. 37155-08-1

1-(4-Fluorophenyl)-3-(4-methoxyanilino)-1-propanone

Cat. No.: B3016993
CAS No.: 37155-08-1
M. Wt: 273.307
InChI Key: ZCRBFQHOFWLTHH-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(4-methoxyanilino)-1-propanone is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic substituents: a 4-fluorophenyl group (ring A) and a 4-methoxyanilino group (ring B). This compound belongs to the non-piperazine-substituted chalcone subclass, which has been studied for inhibitory activities against various enzymes, including those involved in viral replication or cancer pathways .

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(4-methoxyanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-20-15-8-6-14(7-9-15)18-11-10-16(19)12-2-4-13(17)5-3-12/h2-9,18H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRBFQHOFWLTHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37155-08-1
Record name 1-(4-FLUOROPHENYL)-3-(4-METHOXYANILINO)-1-PROPANONE
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Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-3-(4-methoxyanilino)-1-propanone typically involves the reaction of 4-fluoroacetophenone with 4-methoxyaniline under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is usually heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-(4-methoxyanilino)-1-propanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like hydroxide, amine, or thiol groups.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(4-methoxyanilino)-1-propanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential biological effects.

    Industrial Applications: It is used as an intermediate in the synthesis of various industrial chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(4-methoxyanilino)-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methoxyanilino groups play a crucial role in binding to these targets, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural features and biological activities of 1-(4-Fluorophenyl)-3-(4-methoxyanilino)-1-propanone and related chalcone derivatives:

Compound Name Ring A Substituents Ring B Substituents IC50 (μM) Key Structural Differences
This compound 4-Fluorophenyl 4-Methoxyanilino N/A Non-piperazine, methoxy-aniline
2h: (E)-1-(4-Chloro-2-hydroxy-5-iodophenyl)-3-(4-methoxyphenyl)propanone 4-Chloro, 2-hydroxy, 5-iodo 4-Methoxyphenyl 13.82 Iodine at meta (ring A), hydroxy group
2j: (E)-1-(4-Bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone 4-Bromo, 2-hydroxy, 5-iodo 4-Fluorophenyl 4.703 Bromine (ring A), fluorine (ring B)
3-(4-Chloroanilino)-1-(4-methoxyphenyl)-1-propanone () 4-Methoxyphenyl 4-Chloroanilino N/A Chlorine instead of fluorine (ring B)
Aldi-2: 3-(Dimethylamino)-1-(3-fluoro-4-methoxyphenyl)-1-propanone () 3-Fluoro-4-methoxyphenyl Dimethylamino N/A Dimethylamino vs. aniline (ring B)

Structure–Activity Relationship (SAR) Insights

  • Electronegativity and Activity : Substitution with electronegative groups (e.g., F, Cl, Br) at the para position of rings A and B correlates with enhanced inhibitory activity. For example, compound 2j (Br on ring A, F on ring B) shows the lowest IC50 (4.703 μM) among cluster 6 chalcones, while 2h (Cl on ring A, methoxy on ring B) has a higher IC50 (13.82 μM) due to reduced electronegativity .
  • Methoxy vs. Hydroxy Groups : Methoxy substitution at ring B (as in the target compound) generally reduces activity compared to hydroxy groups. For instance, cardamonin (hydroxy at ortho/para positions) exhibits an IC50 of 4.35 μM, significantly lower than methoxy-substituted analogs .
  • Piperazine vs. Aniline Substitution: Piperazine-containing chalcones (e.g., 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-propanone derivatives in ) often exhibit higher solubility due to the basic amine, whereas aniline derivatives like the target compound may prioritize lipophilicity for membrane penetration .

Physicochemical Properties

  • Molecular Weight and Polarity: The target compound (C₁₆H₁₅F₂NO₂) has a molecular weight of 299.3 g/mol, comparable to 3-(4-chloroanilino)-1-(4-methoxyphenyl)-1-propanone (289.8 g/mol, ). The fluorine atom increases electronegativity but reduces steric bulk compared to chlorine .

Biological Activity

1-(4-Fluorophenyl)-3-(4-methoxyanilino)-1-propanone, also known by its CAS Number 37155-08-1, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fluorophenyl group and a methoxyaniline moiety, which may influence its interaction with various biological targets.

Chemical Structure

The molecular formula of this compound is C16H16FNO2C_{16}H_{16}FNO_2. Its structure can be represented as follows:

Molecular Structure C16H16FNO2\text{Molecular Structure }\text{C}_{16}\text{H}_{16}\text{F}\text{N}\text{O}_2

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The presence of the fluorine and methoxy groups can enhance its binding affinity and specificity towards various biological targets, potentially leading to modulation of enzymatic activities.

Biological Activity Overview

Research indicates that compounds structurally similar to this compound exhibit a range of biological activities, including:

  • Anticancer Properties : Some studies suggest that compounds with similar structures can induce apoptosis in cancer cells. For instance, a related compound was shown to have an IC50 value of approximately 35.45 μM, indicating significant cytotoxicity against specific cancer cell lines .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which could be beneficial in therapeutic contexts where enzyme modulation is desired.
  • Neuroprotective Effects : Preliminary findings suggest potential neuroprotective properties, although further research is needed to substantiate these claims.

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of related compounds on Spodoptera frugiperda (Sf9) cells using the MTT assay. The results indicated that treatment with similar derivatives led to significant cell death and apoptosis, marked by increased caspase-3 activity and reduced ATP levels .

Study 2: Enzyme Interaction

Another investigation focused on the interaction of methoxyaniline derivatives with specific molecular targets. It was found that these compounds could effectively bind to enzymes involved in metabolic pathways, suggesting a possible role in drug development .

Data Table: Biological Activity Comparison

Compound NameIC50 (μM)Biological Activity
This compound35.45Induces apoptosis
1-(4-Morpholinophenyl)-3-(4-fluorophenyl)-propenone31.97Induces apoptosis
TolcaponeVariesInhibits amyloid aggregation

Q & A

Q. What are the recommended synthetic routes for 1-(4-Fluorophenyl)-3-(4-methoxyanilino)-1-propanone?

Methodological Answer: The compound can be synthesized via a multi-step pathway:

Friedel-Crafts acylation : React 4-fluorophenylacetone with a suitable acylating agent to form the propanone backbone.

Nucleophilic substitution : Introduce the 4-methoxyanilino group via condensation with 4-methoxyaniline under basic conditions (e.g., K₂CO₃ in DMF).

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC and NMR.
Key Considerations : Optimize reaction time and temperature to minimize side products like over-alkylation. Use anhydrous conditions to prevent hydrolysis of intermediates .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.4 ppm for fluorophenyl and methoxyanilino groups) and ketone carbonyl (δ ~200 ppm).
  • FT-IR : Confirm the C=O stretch (~1700 cm⁻¹) and NH/OH vibrations (~3300 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular weight (calculated for C₁₆H₁₅FNO₂: 288.11 g/mol).
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding between NH and ketone groups) .

Advanced Research Questions

Q. How can crystallographic data contradictions arise during structural refinement, and how are they resolved?

Methodological Answer: Common issues include:

  • Disorder in aromatic rings : Use SHELXL (SHELX-2018) to model partial occupancy or split positions .
  • Thermal motion anisotropy : Apply anisotropic displacement parameters (ADPs) for non-hydrogen atoms.
  • Twinned crystals : Analyze using the Hooft parameter or ROTAX algorithm in PLATON.
    Example : A study on a structurally similar chalcone (1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one) resolved dihedral angle discrepancies (7.14°–56.26°) by refining hydrogen bonding networks .

Q. How should researchers address conflicting results in apoptosis induction assays?

Methodological Answer: For IC₅₀ discrepancies (e.g., 35.45 µM vs. 31.97 µM in Sf9 cells):

Orthogonal assays : Combine MTT with Annexin V/PI flow cytometry to confirm apoptosis vs. necrosis.

Mechanistic validation : Measure caspase-3 activation (fold-change >2 indicates apoptosis) and mitochondrial membrane potential (ΔΨm) loss via JC-1 staining.

Dose-response replication : Test multiple concentrations (10–100 µM) in triplicate to ensure reproducibility.
Reference : A study on fluorophenyl-propenones demonstrated ATP depletion (~50%) and caspase-3 overexpression as hallmarks of apoptosis .

Q. What computational methods predict the reactivity of fluorophenyl-methoxyanilino propanones?

Methodological Answer:

  • ONIOM (ROB3LYP/6-311++G(2df,2p):PM6) : Calculate bond dissociation enthalpies (BDEs) for C-F and C-O bonds to predict stability under oxidative conditions.
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. water) to assess solubility.
  • Docking studies : Model interactions with biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina.
    Case Study : Theoretical studies on phenolic propanones revealed BDEs of 85–90 kcal/mol for C-O bonds, indicating moderate oxidative stability .

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